4-Chloro-4'-fluorobiphenyl-2-amine
Description
4-Chloro-4'-fluorobiphenyl-2-amine is a biphenyl derivative featuring a chlorine atom at the para position of one phenyl ring, a fluorine atom at the para position of the adjacent ring, and an amino (-NH₂) group at the ortho position relative to the inter-ring bond. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and pharmaceutical research.
Synthesis: The compound can be synthesized via nitration and reduction pathways. For instance, 4-nitro-4'-aminodiphenyl is converted to 4-fluoro-4'-nitrodiphenyl (m.p. 120–121°C), which is reduced to 4-fluoro-4'-aminodiphenyl (m.p. 121°C). Subsequent halogenation yields 4-chloro-4'-fluorodiphenyl (m.p. 87–88°C) .
Properties
Molecular Formula |
C12H9ClFN |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2 |
InChI Key |
GWUQTBILEPUDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be C₁₂H₉ClFN (based on biphenyl backbone with substituents).
- Melting Point : 87–88°C (for 4-chloro-4'-fluorodiphenyl intermediate) .
- Applications: Potential use as an intermediate in pharmaceuticals, such as anti-psychotic drug synthesis .
Comparison with Structurally Similar Compounds
4-Chloro-ortho-toluidine (CAS 95-69-2)
Structure: Features a methyl group (-CH₃) at the ortho position and a chlorine atom at the para position on a single benzene ring, with an amino group at the ortho position.
- Molecular Formula : C₇H₈ClN.
- Key Differences :
- Lacks the biphenyl backbone and fluorine substituent.
- Methyl group introduces steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.
4-Chloro-4'-aminodiphenylsulfone
Structure: Contains a sulfone (-SO₂-) bridge between two phenyl rings, with chlorine and amino groups at para positions.
4-Chloro-4'-fluoro-butyrophenone
Structure: A butyrophenone derivative with chlorine and fluorine substituents on aromatic rings.
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
Structure : Combines a benzothiazole moiety with a 4-fluoroaniline group.
- Key Differences :
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (Cl, F) enhance electrophilic substitution resistance but increase acidity of the amino group. Biphenyl vs. Monocyclic: Biphenyl derivatives exhibit extended conjugation, influencing UV absorption and redox properties.
Pharmaceutical Relevance :
- The chlorine-fluorine-amine triad in this compound may optimize binding affinity in drug-receptor interactions, as seen in anti-psychotic agents .
Synthetic Challenges :
- Steric hindrance at the ortho position complicates further functionalization compared to para-substituted analogs.
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